molecular formula C24H25N3O4S B11307985 Cyclopropyl{4-[2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

Cyclopropyl{4-[2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

Cat. No.: B11307985
M. Wt: 451.5 g/mol
InChI Key: RFRRMCMMELBPRP-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a benzenesulfonyl group, a 2-methylphenyl group, an oxazole ring, a cyclopropane moiety, and a piperazine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the 2-Methylphenyl Group: This can be done via Friedel-Crafts alkylation or acylation reactions.

    Piperazine Ring Formation: This can be achieved through nucleophilic substitution reactions involving piperazine derivatives.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group may act as a pharmacophore, interacting with specific amino acid residues in the target protein. The oxazole ring and cyclopropane moiety can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERIDINE
  • 1-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYL-MORPHOLINE

Comparison: Compared to similar compounds, 1-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE may exhibit unique properties due to the presence of the piperazine ring, which can enhance its solubility and bioavailability. The cyclopropane moiety also imparts rigidity to the molecule, potentially increasing its binding affinity to specific targets.

This detailed overview provides a comprehensive understanding of 1-[4-(BENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

[4-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C24H25N3O4S/c1-17-7-5-6-10-20(17)21-25-22(32(29,30)19-8-3-2-4-9-19)24(31-21)27-15-13-26(14-16-27)23(28)18-11-12-18/h2-10,18H,11-16H2,1H3

InChI Key

RFRRMCMMELBPRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4CC4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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